molecular formula C4H8Cl3N3 B1458646 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1630906-90-9

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Cat. No.: B1458646
CAS No.: 1630906-90-9
M. Wt: 204.48 g/mol
InChI Key: QPNKBSILTVJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C4H8Cl3N3 and its molecular weight is 204.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and 1,3-dielectrophilic compounds, leading to the formation of pyrazole molecules

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds can lead to significant changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds is a key aspect of its molecular mechanism . These interactions are crucial for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects in different cellular contexts.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKBSILTVJEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 4
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 5
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.